molecular formula C17H25NO B7865312 4-(Decyloxy)benzonitrile CAS No. 29147-90-8

4-(Decyloxy)benzonitrile

Cat. No.: B7865312
CAS No.: 29147-90-8
M. Wt: 259.4 g/mol
InChI Key: SNZPHYPGLGYDBO-UHFFFAOYSA-N
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Description

4-(Decyloxy)benzonitrile is an organic compound with the molecular formula C17H25NO and a molecular weight of 259.39 g/mol . It is characterized by a benzonitrile group linked to a decyloxy (decyl ether) chain . This structure is part of a family of alkoxybenzonitriles known for their interesting material properties, particularly in the field of liquid crystals, as seen in closely related compounds like 4-(dodecyloxy)benzonitrile . The compound features a polar nitrile group (C#N) attached to a benzene ring, which is in turn connected to a long, hydrophobic alkyl chain . This molecular architecture, with distinct polar and non-polar regions, is often explored for its self-assembly and phase behavior. The synthetic route for such molecules typically involves the reaction of a hydroxybenzonitrile with a corresponding bromoalkane . Key physical properties include a boiling point of approximately 386.8°C at 760 mmHg and a flash point of around 137.4°C . Its density is reported to be 0.994 g/cm³ . Researchers value this compound for applications in material science, including the development of advanced organic materials and optoelectronic systems. It is supplied as a high-purity material for research purposes. Handling Precautions: Please refer to the relevant Safety Data Sheet for safe handling and storage information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-decoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-2-3-4-5-6-7-8-9-14-19-17-12-10-16(15-18)11-13-17/h10-13H,2-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZPHYPGLGYDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597465
Record name 4-(Decyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29147-90-8
Record name 4-(Decyloxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The Williamson ether synthesis involves nucleophilic substitution of an alkoxide ion (derived from 4-hydroxybenzonitrile) with 1-bromodecane. The reaction proceeds under basic conditions, typically using potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group. The general equation is:

4-Hydroxybenzonitrile+1-BromodecaneK2CO3,Δ4-(Decyloxy)benzonitrile+KBr+H2O\text{4-Hydroxybenzonitrile} + \text{1-Bromodecane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{this compound} + \text{KBr} + \text{H}_2\text{O}

This method is favored for its scalability and compatibility with long-chain alkyl halides.

Solvent and Base Optimization

Two solvent systems dominate the literature: dimethylformamide (DMF) and butanone .

DMF-Based Synthesis

In a representative procedure, 4-hydroxybenzonitrile (14.48 mmol) reacts with 1-bromodecane (31.86 mmol, 2.2 equiv) in anhydrous DMF at 80°C for 17 hours under nitrogen. Excess alkylating agent ensures complete mono-alkoxylation, avoiding di-substitution byproducts. Key advantages include:

  • Reaction efficiency : 80% yield after recrystallization.

  • Solvent polarity : Enhances alkoxide solubility, accelerating reaction kinetics.

Work-Up and Purification

Post-reaction, mixtures are quenched in ice-water and extracted with dichloromethane (DCM). Organic layers are washed with brine, dried over sodium sulfate, and concentrated. Recrystallization from ethanol yields pure this compound as white crystals.

Advanced Methodologies and Modifications

Nitrogen Atmosphere and Anhydrous Conditions

To prevent oxidation of the phenolic starting material, reactions are conducted under nitrogen. Anhydrous solvents (e.g., DMF dried over molecular sieves) minimize side reactions, such as hydrolysis of 1-bromodecane.

Stoichiometric Considerations

Molar ratios of 1-bromodecane to 4-hydroxybenzonitrile vary:

  • 1.1 equivalents : Minimizes di-alkylation but risks incomplete conversion.

  • 2.2 equivalents : Ensures full mono-alkoxylation but requires careful purification to remove excess alkyl halide.

Structural Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (CDCl₃, 400 MHz) :

  • δ 7.61–7.49 (m, 2H, Ar–H), 7.41–7.38 (m, 2H, Ar–H), 4.03–4.09 (m, 2H, OCH₂), 1.32–1.87 (m, 16H, CH₂), 0.86–0.89 (m, 3H, CH₃).

13C NMR (CDCl₃, 100 MHz) :

  • 154.89 (C–O), 126.82 (CN-substituted aromatic C), 69.33 (OCH₂), 32.12–14.32 (alkyl chain).

IR (KBr pellet) :

  • 2921 cm⁻¹ (C–H stretch, alkyl), 2230 cm⁻¹ (C≡N), 1245 cm⁻¹ (C–O–C).

HRMS (ESI+) :

  • Calculated for C₁₇H₂₅NO: 259.1936; Found: 259.1932.

Comparative Analysis of Methodologies

ParameterDMF MethodButanone Method
Solvent DMFButanone
Temperature 80°CReflux (~80–100°C)
Time 17 hours22 hours
Base K₂CO₃ (4.2 equiv)K₂CO₃ (2.2 equiv)
Yield 80%Not specified
Purification Recrystallization (EtOH)Filtration, column chromatography

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The decyloxy group can be replaced by other nucleophiles under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Electrophilic Aromatic Substitution: Bromine in the presence of iron(III) bromide for bromination.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: 4-(Methoxy)benzonitrile.

    Electrophilic Aromatic Substitution: 4-(Decyloxy)-2-bromobenzonitrile.

    Reduction: 4-(Decyloxy)benzylamine.

Scientific Research Applications

Materials Science

4-(Decyloxy)benzonitrile is primarily used in the development of liquid crystalline materials . These materials are essential for various display technologies, including:

  • Liquid Crystal Displays (LCDs) : The compound's ability to form liquid crystalline phases allows it to be utilized in LCDs, where alignment and response to electric fields are critical.
  • Electro-Optical Devices : Its dielectric properties make it suitable for electro-optical applications, enhancing device performance by improving response times and efficiency .

Organic Electronics

The compound plays a crucial role in the synthesis of new materials for organic electronics , particularly in the following areas:

  • Organic Field-Effect Transistors (OFETs) : this compound is investigated as a component in semiconducting polymers, which are essential for OFETs. Its incorporation into π-conjugated systems has shown promise in enhancing charge transport properties, which is vital for improving device performance .
  • Organic Light Emitting Diodes (OLEDs) : Research indicates that derivatives of this compound can be used to create efficient TADF (Thermally Activated Delayed Fluorescence) emitters, contributing to the next generation of OLED technologies .

Biological Studies

In biological research, this compound has been explored for its interactions with biological membranes and proteins. This includes:

  • Membrane Studies : The compound's properties allow researchers to study how it interacts with lipid bilayers, providing insights into membrane dynamics and potential drug delivery mechanisms.
  • Protein Interaction : Investigations into how this compound affects protein folding and stability could lead to advancements in biochemistry and drug design.

Synthetic Applications

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It is involved in various reactions, including:

  • Nucleophilic Substitution : It can be transformed into other functionalized benzonitriles through nucleophilic substitution reactions.
  • Electrophilic Aromatic Substitution : The compound can also be modified via electrophilic aromatic substitution to yield derivatives with varied functional groups.

Case Studies and Research Findings

Several studies have documented the properties and applications of this compound:

StudyFocusFindings
Liu et al. (2020)Organic ElectronicsDemonstrated improved charge transport in π-conjugated polymers incorporating this compound .
ResearchGate StudyDielectric PropertiesInvestigated dielectric behavior in liquid crystalline phases, highlighting its potential for electro-optical devices .
Thermodynamic StudiesLiquid CrystalsExplored thermodynamic characteristics using inverse gas chromatography (IGC), contributing to understanding liquid crystal selectivity .

Mechanism of Action

The mechanism of action of 4-(Decyloxy)benzonitrile in electro-optical applications involves its alignment in liquid crystalline phases. The decyloxy group provides flexibility, allowing the molecule to adopt various conformations. The nitrile group contributes to the polarizability, enhancing the dielectric properties. These characteristics enable the compound to respond to external electric fields, making it suitable for use in liquid crystal displays .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Octyloxy)benzonitrile
  • 4-(Hexyloxy)benzonitrile
  • 4-(Dodecyloxy)benzonitrile

Comparison

4-(Decyloxy)benzonitrile is unique due to its optimal chain length, which balances flexibility and rigidity. This balance enhances its liquid crystalline properties compared to shorter or longer alkoxy-substituted benzonitriles. The decyloxy group provides sufficient hydrophobic interactions, promoting stable liquid crystalline phases .

Biological Activity

4-(Decyloxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antibacterial properties, pharmacological evaluations, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

This compound (C17H25NO) features a decyloxy group attached to a benzonitrile moiety. Its structural formula can be represented as follows:

C17H25NO\text{C}_{17}\text{H}_{25}\text{N}\text{O}

This compound is characterized by a long alkyl chain, which can influence its solubility and interactions with biological membranes.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to benzonitriles, including this compound. A notable study reported that a related small molecule demonstrated broad-spectrum activity against enteric pathogens, indicating a potential for this compound to exhibit similar properties. The compound was shown to induce bacterial cell envelope stress, leading to alterations in the proton motive force (PMF), which is crucial for bacterial survival .

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget PathogenMechanism of ActionEfficacy (Log Reduction)
IITR00210EnteropathogensInduces cell envelope stress>3 Log
This compoundTBDTBDTBD

Pharmacological Evaluations

Pharmacological evaluations have been conducted on various derivatives of benzonitriles, including those with similar structures to this compound. These studies often utilize models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ)-induced seizure tests to assess anticonvulsant activity. For instance, certain derivatives have shown significant anticonvulsant effects with protective indices greater than 7.9 .

Table 2: Anticonvulsant Activity of Benzonitrile Derivatives

CompoundED50 (mg/kg)Protective Index
Compound 9a63.31>7.9
Compound 4e48.19TBD
Compound 9dTBDTBD

Structural Insights

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the decyloxy group enhances lipophilicity, which may facilitate better membrane penetration and interaction with target sites within bacterial cells or neuronal tissues. The azomethine bond configuration has been studied for its implications in liquid crystal behavior, which may also correlate with biological activity .

Case Studies

One particular case study examined the effects of related benzonitrile compounds in murine models infected with enteric pathogens. The results indicated a significant reduction in bacterial counts following treatment with these compounds, suggesting their potential as therapeutic agents against bacterial infections .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 4-(Decyloxy)benzonitrile to improve yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-hydroxybenzonitrile reacts with decyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalysts such as Fe complexes (e.g., Bu₄N[Fe(CO)₃(NO)]) may enhance reaction efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for removing unreacted decyl bromide and byproducts. Monitor reaction progress using TLC or HPLC .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the decyloxy chain integration (δ ~1.2–1.6 ppm for -(CH₂)₉CH₃) and nitrile group absence of splitting (δ ~110 ppm in ¹³C) .
  • FT-IR : Validate C≡N stretch (~2230 cm⁻¹) and C-O-C ether linkage (~1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS or HRMS) : Verify molecular ion [M+H]⁺ at m/z 275.2 .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the mesophase behavior of this compound in liquid crystalline materials?

  • Methodological Answer : Density Functional Theory (DFT) calculates dipole moments and molecular polarizability, while molecular dynamics simulations model alkyl chain packing and intermolecular interactions (e.g., π-π stacking). Compare predicted mesophase transitions (smectic/nematic) with experimental DSC data. Software like Gaussian or Materials Studio is recommended .

Q. What strategies resolve contradictions in thermal stability data across different studies?

  • Methodological Answer :

  • Purity Assessment : Use HPLC or GC-MS to rule out impurities (e.g., residual solvents) affecting TGA/DSC results .
  • Standardized Protocols : Ensure identical heating rates (e.g., 10°C/min under N₂) and sample masses (5–10 mg) during thermal analysis .
  • Replicate Studies : Compare data across multiple batches to identify systematic errors .

Q. How does the decyloxy chain length influence intermolecular interactions in supramolecular assemblies?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Analyze crystal packing to quantify van der Waals interactions between decyl chains .
  • Variable-Temperature NMR : Observe dynamic behavior of the chain in solution (e.g., coalescence temperatures for rotational barriers) .
  • Comparative Studies : Synthesize analogs with shorter (e.g., hexyloxy) or longer (e.g., dodecyloxy) chains to assess trends in melting points or mesophase stability .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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